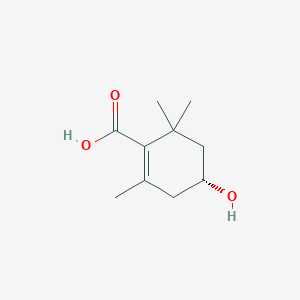

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene

Description

Contextual Significance of Substituted Cyclohexenes in Chemical and Natural Product Research

Substituted cyclohexene (B86901) rings are fundamental components in a vast array of natural products, contributing to their diverse biological activities and chemical properties. phytojournal.com These carbocyclic structures are integral to a number of drugs, vitamins, antibiotics, and carotenoids. phytojournal.com The synthesis of optically active and highly functionalized cyclohexanes and cyclohexenes is a significant area of organic chemistry, as these structures serve as versatile chiral building blocks for the total synthesis of complex natural products. neptjournal.commdpi.com The Diels-Alder reaction, a powerful tool in organic synthesis, is a key transformation for forming substituted cyclohexene rings with high stereoselectivity and has been proposed as a crucial step in the biosynthesis of numerous natural products. mdpi.com The study of cyclohexene derivatives is an active area of research, with investigations into their potential antimicrobial, antifungal, and anticarcinogenic properties. phytojournal.com

Occurrence and Derivatization in Biological Systems

The 4-hydroxy-2,6,6-trimethyl-1-cyclohexene motif and its derivatives are found in both the plant kingdom and in microbial metabolic pathways. Its presence is notably crucial in the formation of aroma compounds in saffron and has been identified as a core structure in a metabolite from bacterial transformation.

Presence of this compound-1-carboxaldehyde (HTCC) as a Key Precursor in Crocus sativus (saffron)

The dried stigmas of Crocus sativus L., commonly known as saffron, are prized for their color, flavor, and aroma. nih.govnih.gov The characteristic aroma of saffron is primarily attributed to safranal (B46814), a monoterpene aldehyde. google.com this compound-1-carboxaldehyde (HTCC) is a key intermediate in the formation of safranal. nih.govgoogle.com

HTCC is the aglycone of picrocrocin (B1677794), the compound responsible for saffron's bitter taste. nih.gov During the drying process of saffron stigmas, picrocrocin is converted to safranal through a two-step enzymatic and dehydration process, with HTCC as the intermediate. nih.govnih.gov Picrocrocin can be deglucosylated by the enzyme β-glucosidase to yield HTCC. nih.gov Subsequently, HTCC is dehydrated to form safranal. This transformation can also be facilitated by heat treatment. nih.gov The biosynthesis of these compounds originates from the oxidative cleavage of zeaxanthin (B1683548), a carotenoid, which produces crocetin (B7823005) dialdehyde (B1249045) and 3-OH-β-cyclocitral, the latter being a precursor to picrocrocin and subsequently safranal.

The quantity of HTCC in saffron can vary depending on the extraction and drying methods used. google.com For instance, ultrasound-assisted extraction has been shown to yield considerable amounts of HTCC, while it may not be detected in samples where the dehydration process to safranal is complete. google.com

Key Compounds in Saffron Aroma and Taste Formation

| Compound | Role | Precursor(s) | Product(s) |

|---|---|---|---|

| Picrocrocin | Bitter taste | 3-OH-β-cyclocitral | HTCC, Safranal |

| HTCC | Intermediate | Picrocrocin | Safranal |

| Safranal | Aroma | Picrocrocin, HTCC | - |

Identification of Metabolites Containing the 4-Hydroxy-2,6,6-trimethylcyclohexene Core (e.g., Rhodococcal Acid from Bacterial Transformation)

Bacteria of the genus Rhodococcus are known for their diverse metabolic capabilities, including the transformation of a wide range of organic compounds such as terpenoids. nih.gov In a study of the metabolism of abscisic acid (ABA) by the rhizosphere bacterium Rhodococcus sp. P1Y, a novel metabolite was identified and named rhodococcal acid (RA). nih.gov

The structure of rhodococcal acid was determined to be 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid. nih.gov This compound contains a substituted trimethylcyclohexene core, although with an additional ketone group and an acetic acid side chain at the C1 position compared to the basic this compound structure. The discovery of rhodococcal acid reveals a previously unknown catabolic pathway for ABA in bacteria, which commences with the disassembly of the side chain. nih.gov This finding underscores the metabolic versatility of Rhodococcus and its ability to generate novel compounds with the substituted cyclohexene motif through biotransformation.

Metabolite from Bacterial Transformation

| Metabolite Name | Systematic Name | Source Organism | Precursor |

|---|---|---|---|

| Rhodococcal Acid (RA) | 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid | Rhodococcus sp. P1Y | Abscisic Acid (ABA) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

VLNNCUQICIFEOF-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C(=O)O |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways Involving the 4 Hydroxy 2,6,6 Trimethyl 1 Cyclohexene Scaffold

Enzymatic Formation of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC)

The formation of this compound-1-carboxaldehyde (HTCC) is a key step in the biosynthesis of valuable apocarotenoids in certain plants. This process is catalyzed by a specific class of enzymes acting on carotenoid precursors.

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes responsible for the oxidative cleavage of carotenoids, leading to the production of a variety of apocarotenoids. nih.gov In the saffron plant (Crocus sativus), a specific enzyme, CsCCD2L, has been identified as the key catalyst for the biosynthesis of saffron's characteristic compounds. researchgate.net This enzyme is a member of the CCD2 clade, which is distinct from the more common CCD1 and CCD4 families. nih.gov The expression of the CsCCD2L gene is closely correlated with the developmental stage of the stigma, where the accumulation of these apocarotenoids occurs. nih.govgeneticagraria.it Unlike some other CCDs, CsCCD2L is localized to the plastids, specifically the chromoplasts, where its substrate is found. nih.gov

The primary substrate for CsCCD2L is the xanthophyll carotenoid, zeaxanthin (B1683548). nih.govnih.gov The enzyme catalyzes the symmetrical cleavage of the polyene chain of zeaxanthin at the 7,8 and 7',8' double bond positions. researchgate.netresearchgate.net This specific cleavage reaction yields two molecules of HTCC and one molecule of crocetin (B7823005) dialdehyde (B1249045). researchgate.netresearchgate.net In vitro assays have demonstrated that this conversion proceeds sequentially, with the formation of a C30 intermediate, 3-OH-β-apo-8'-carotenal, before the final products are released. nih.gov This precise enzymatic action is the foundational step for the production of picrocrocin (B1677794) and safranal (B46814), which are derived from HTCC. researchgate.net

| Enzyme | Substrate | Cleavage Sites | Products | Reference |

|---|---|---|---|---|

| CsCCD2L | Zeaxanthin | 7,8 and 7',8' double bonds | 2x HTCC, 1x Crocetin dialdehyde | researchgate.netnih.gov |

Microbial Transformations and Engineered Biosynthesis of Related Cyclohexene (B86901) Compounds

Microbial systems offer a promising platform for the production of cyclohexene derivatives through both transformation of existing compounds and de novo synthesis via engineered pathways.

The functional expression of plant-derived CCD enzymes in microbial hosts like Escherichia coli has been successfully demonstrated. nih.gov By introducing the gene for CsCCD2L into E. coli strains engineered to produce zeaxanthin, researchers have achieved the synthesis of crocetin dialdehyde, confirming the enzyme's activity in a heterologous system. nih.govgeneticagraria.it This approach, often referred to as a bacterial pigment complementation system, allows for the characterization of CCD enzyme activity on various carotenoid substrates. maxapress.com Such engineered microbial systems provide a scalable and controllable platform for producing HTCC and other valuable apocarotenoids, overcoming the limitations of agricultural production. uwaterloo.camdpi.com Methods for expressing and characterizing mammalian CCDs in E. coli have also been developed, further highlighting the versatility of this host for studying this enzyme family. nih.gov

The enzymatic reduction of α,β-unsaturated ketones, such as ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione), provides a powerful method for synthesizing chiral cyclohexenone and cyclohexanone (B45756) derivatives. researchgate.net Enzymes from the Old Yellow Enzyme (OYE) family, for instance, can stereoselectively reduce the carbon-carbon double bond of ketoisophorone to yield (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). researchgate.net This can be followed by a second reduction of a ketone group by another enzyme, like levodione (B1250081) reductase, to produce doubly chiral compounds such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (actinol). researchgate.net Furthermore, other enzyme classes, like F420H2-dependent reductases (FDRs), have been shown to be stereocomplementary to OYEs, reducing ketoisophorone to the (S)-enantiomer of levodione. nih.gov This biocatalytic desymmetrization is an efficient strategy for creating valuable quaternary stereocenters with high enantioselectivity. nih.gov

| Enzyme Class | Substrate | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Old Yellow Enzyme (OYE) | Ketoisophorone | Levodione | (R)-enantiomer | researchgate.net |

| F420H2-dependent reductase (FDR) | Ketoisophorone | Levodione | (S)-enantiomer | nih.gov |

| Levodione reductase (LVR) | (6R)-Levodione | (4R,6R)-Actinol | (4R,6R) | researchgate.net |

Degradation Pathways Yielding Substituted Cyclohexene Derivatives (e.g., Abscisic Acid Catabolism in Bacteria)

The phytohormone abscisic acid (ABA) contains a substituted cyclohexene ring and is subject to microbial degradation in the soil. nih.gov Rhizosphere bacteria, such as Rhodococcus sp. P1Y, have been shown to utilize ABA as a growth substrate. nih.govresearchgate.net This catabolism follows a pathway distinct from that observed in plants, which typically involves hydroxylation of the cyclohexene ring. researchgate.net In these bacteria, a novel degradation pathway has been identified that begins with the disassembly of the side chain. nih.gov A key metabolite discovered in this pathway is 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, named rhodococcal acid. nih.gov The identification of this and other intermediates indicates a microbial pathway that modifies the cyclohexene moiety of ABA, leading to the formation of novel substituted cyclohexene derivatives. nih.govresearchgate.net

Chemical Synthesis and Synthetic Methodologies for 4 Hydroxy 2,6,6 Trimethyl 1 Cyclohexene and Analogues

Strategies for Constructing the 4-Hydroxycyclohexene Core Structure

The foundational challenge in synthesizing these compounds lies in the construction of the substituted and functionalized six-membered ring. Various strategies have been developed to build the cyclohexene (B86901) core, often allowing for the introduction of hydroxyl groups and other functionalities with a high degree of control.

The construction of functionalized cyclohexene rings often involves a sequence of reactions designed to build the carbon skeleton and introduce the required functional groups in a controlled manner. These multi-step syntheses are versatile, allowing access to a wide array of derivatives. Key strategies include cycloaddition reactions, such as the Diels-Alder reaction, which can form the cyclohexene ring in a single step with predictable stereochemistry.

Following the formation of the basic ring structure, a series of functional group interconversions are typically employed. For instance, an alkene can be converted into an epoxide, which is then opened to form a diol. Subsequent selective oxidation or reduction steps can then be used to achieve the desired functionality. The logical conception of a multi-step synthesis for a designated compound from a specified starting material is a challenging aspect of organic chemistry. The process often involves working backward from the target molecule (retrosynthesis) to identify key intermediates and viable reaction pathways.

Achieving stereoselectivity, the controlled synthesis of a specific stereoisomer, is crucial, particularly for biologically active molecules and chiral precursors. Asymmetric synthesis aims to create optically active compounds, and enzymatic methods have become powerful tools in this regard.

Enzymes, such as ene-reductases from the Old Yellow Enzyme (OYE) family, are highly effective for the stereoselective reduction of carbon-carbon double bonds in prochiral substrates. These biocatalysts offer exquisite selectivity and operate under mild, environmentally friendly conditions. For example, the reduction of a C=C double bond in a cyclohexene precursor can establish a specific chiral center, which then directs the stereochemistry of subsequent reactions. This approach is fundamental to producing enantiomerically pure compounds, where one enantiomer may have desired properties while the other is inactive or undesirable.

Synthesis of Specific Derivatives and Related Compounds

The general strategies for ring construction are applied and adapted for the synthesis of specific target molecules, including important derivatives of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene.

The laboratory synthesis of this compound-1-carboxaldehyde (HTCC), also known as 4-Hydroxy-β-cyclocitral, can be envisioned as a multi-step process starting from a suitable precursor. An improved method for preparing the precursor β-cyclocitral involves the cyclization of citral (B94496) anil using 95% sulfuric acid. cdnsciencepub.comresearchgate.net This method avoids steam distillation, which prevents the formation of by-products like p-cymene. cdnsciencepub.com

Once the β-cyclocitral (2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde) core is obtained, the next critical step is the introduction of the hydroxyl group at the C-4 position. This can be achieved through an allylic oxidation reaction. Various reagents can be employed for this purpose, such as selenium dioxide (SeO₂) or chromium-based reagents, which are known to selectively oxidize the allylic position of an alkene. The reaction would introduce the hydroxyl group, yielding the target HTCC. A related synthesis involves the nitrosation of 1-formyl-2,6,6-trimethyl-cyclohex-1-ene to produce derivatives with functionality on the ring. google.com

A highly efficient and stereoselective synthesis of the doubly chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a saturated analogue, has been developed using a two-step enzymatic asymmetric reduction system. researchgate.net This process starts from the readily available prochiral compound 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). researchgate.net

The synthesis introduces chirality in two distinct, enzyme-catalyzed steps:

Stereoselective Hydrogenation: The C=C double bond of ketoisophorone is first reduced stereoselectively. This is accomplished using Old Yellow Enzyme 2 (OYE2) from Saccharomyces cerevisiae, which converts ketoisophorone into (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). researchgate.net

Stereospecific Carbonyl Reduction: The carbonyl group at the C-4 position of (6R)-levodione is then reduced to a hydroxyl group. This step is catalyzed by levodione (B1250081) reductase (LVR) from Corynebacterium aquaticum M-13, which selectively and stereospecifically produces (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net

A cofactor regeneration system, often using glucose and glucose dehydrogenase, is employed in both steps to ensure the continuous supply of the necessary reducing equivalents (NAD(P)H). This enzymatic cascade allows for the production of the target compound with high yield and excellent enantiomeric excess. researchgate.net

Table 1: Two-Step Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone

| Step | Starting Material | Enzyme | Product | Key Transformation |

| 1 | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Old Yellow Enzyme 2 (OYE2) | (6R)-levodione | Asymmetric reduction of C=C bond |

| 2 | (6R)-levodione | Levodione Reductase (LVR) | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | Stereospecific reduction of C=O bond |

The versatile 2,6,6-trimethyl-1-cyclohexene scaffold is a building block for numerous other compounds, particularly in the fields of fragrances and materials.

One synthetic route involves reacting an allyl quaternary phosphonium (B103445) salt with a lower alkyl alpha-isopropylidene acetoacetate (B1235776) in the presence of a strong base to produce lower alkyl esters of 2,6,6-trimethyl-1-carboxy-2,4-cyclohexadiene. google.com These esters are valuable intermediates for synthesizing unsaturated alicyclic ketones used as perfuming and flavoring agents. google.com

Another important class of derivatives includes elongated chain structures used in fragrance chemistry. For instance, a process has been developed for the preparation of a mixture of 6-(2',6',6'-trimethyl-cyclohex-1'-en-1'-yl)-4-methyl-hex-3-en-1-ol and its -4-en-1-ol isomer. google.com These compounds serve as intermediates for well-known fragrances. google.com Furthermore, derivatives like 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers have been synthesized starting from α-ionone, which shares the trimethyl-cyclohexene core structure. nih.govresearchgate.net

Reactivity and Chemical Transformations of 4 Hydroxy 2,6,6 Trimethyl 1 Cyclohexene Derivatives

Dehydration Reactions and Mechanisms (e.g., Conversion of HTCC to Safranal)

One of the most significant reactions of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene derivatives is dehydration, which leads to the formation of aromatic compounds. A prominent example is the conversion of this compound-1-carboxaldehyde (HTCC) to safranal (B46814), the primary compound responsible for the aroma of saffron. nih.govresearchgate.net

HTCC is naturally produced in saffron stigmas from the enzymatic cleavage of zeaxanthin (B1683548) and is a direct precursor to safranal. nih.gov The transformation from HTCC to safranal is a dehydration reaction that typically occurs during the drying and storage of saffron stigmas. nih.govresearchgate.net This process can be facilitated by heat or the presence of acidic or basic conditions. researchgate.net The mechanism involves the removal of the hydroxyl group from the C4 position and a proton from an adjacent carbon, leading to the formation of a new double bond and the aromatization of the ring.

The conditions under which this dehydration occurs can influence the yield of safranal. For instance, different drying methods for saffron can result in varying amounts of safranal and residual HTCC. nih.gov Studies have shown that over time in storage, the quantity of HTCC tends to decrease while the amount of safranal remains relatively constant, indicating a slow, ongoing conversion. nih.gov

Table 1: Conversion of HTCC to Safranal

| Reactant | Product | Reaction Type | Conditions |

|---|---|---|---|

| This compound-1-carboxaldehyde (HTCC) | Safranal | Dehydration | Heat, Acidic/Basic conditions |

Rearrangement and Isomerization Pathways of the Cyclohexene (B86901) Ring

The cyclohexene ring of this compound derivatives can undergo various rearrangement and isomerization reactions, driven by factors such as acid catalysis, heat, or light. These transformations can lead to a variety of structural isomers with different chemical and physical properties.

Acid-catalyzed isomerizations are common for cyclohexene systems. In the presence of an acid, the double bond can migrate to a more stable position, often to form a conjugated system if other functional groups are present. For instance, in derivatives of this compound, protonation of the hydroxyl group followed by water elimination can generate a carbocation intermediate. This intermediate can then undergo rearrangement or deprotonation at different sites to yield various isomeric dienes.

Photochemical reactions can also induce significant changes in the cyclohexene ring. For example, 1,3-cyclohexadiene, a related core structure, is known to undergo a photochemically induced ring-opening isomerization to form 1,3,5-hexatriene. nih.gov This type of pericyclic reaction is a possibility for derivatives of this compound, potentially leading to acyclic products.

The stereochemistry of the substituents on the cyclohexene ring also plays a crucial role in its conformational dynamics and reactivity. The ring can exist in different conformations, such as the chair and boat forms, and the energetic barrier between these can be influenced by the size and position of the substituents. These conformational changes can, in turn, affect the molecule's reactivity in various chemical transformations.

Functional Group Interconversions on the Hydroxyl and Unsaturated Positions

The hydroxyl and alkene functional groups in this compound derivatives are sites for numerous interconversions, allowing for the synthesis of a wide array of related compounds.

At the Hydroxyl Position:

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding a cyclohexenone derivative. This transformation can be achieved using a variety of common oxidizing agents. The resulting 2,6,6-trimethyl-1-cyclohexen-4-one structure is a key intermediate in the synthesis of various natural products.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can produce ethers.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophile to introduce other functionalities.

At the Unsaturated Position:

Reduction: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated cyclohexanol (B46403) derivative, 4-hydroxy-2,6,6-trimethylcyclohexane.

Epoxidation: The double bond can be epoxidized using peroxy acids to form an epoxide ring. This epoxide can then be opened under acidic or basic conditions to introduce vicinal diols or other functional groups.

Halogenation: The alkene can react with halogens (e.g., Br₂) to form dihaloalkanes.

Hydroboration-Oxidation: This two-step reaction sequence can be used to add a hydroxyl group to the less substituted carbon of the double bond, resulting in a diol with anti-Markovnikov regioselectivity.

Table 2: Potential Functional Group Interconversions

| Functional Group | Reaction Type | Product Functional Group |

|---|---|---|

| Hydroxyl (-OH) | Oxidation | Ketone (C=O) |

| Hydroxyl (-OH) | Esterification | Ester (-OOCR) |

| Alkene (C=C) | Reduction | Alkane (C-C) |

| Alkene (C=C) | Epoxidation | Epoxide |

Mechanistic Investigations of Enzymatic Conversions in Biosynthesis and Degradation

Enzymatic reactions play a pivotal role in the biosynthesis and degradation of this compound derivatives in various organisms. These biocatalytic processes are often highly specific and efficient.

Biosynthesis: The biosynthesis of HTCC, a key derivative, is a well-studied process in saffron. It originates from the oxidative cleavage of the carotenoid zeaxanthin. This reaction is catalyzed by a specific carotenoid cleavage dioxygenase, CsCCD2L. nih.gov The enzyme cleaves the 7,8 and 7',8' double bonds of zeaxanthin to produce one molecule of crocetin (B7823005) dialdehyde (B1249045) and two molecules of HTCC. nih.gov Carotenoid cleavage dioxygenases are non-heme iron-dependent enzymes that utilize molecular oxygen to cleave the polyene chain of carotenoids. nih.gov

Enzymatic Reductions and Oxidations: Enzymes are also involved in the stereoselective reduction of related cyclohexenone structures. For example, a two-step enzymatic process has been developed to synthesize (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. researchgate.netresearchgate.net The first step involves the stereoselective hydrogenation of the double bond by an "old yellow enzyme" from Saccharomyces cerevisiae. researchgate.netresearchgate.net The second step is the selective reduction of a carbonyl group by levodione (B1250081) reductase from Corynebacterium aquaticum M-13. researchgate.netresearchgate.net These enzymatic reactions demonstrate the potential for creating highly specific chiral centers on the cyclohexene ring.

Degradation: Microorganisms have been shown to degrade related cyclic terpenes. For instance, the bacterium Rhodococcus sp. P1Y can metabolize abscisic acid, a structurally similar phytohormone, into 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid. mdpi.com This suggests that microbial degradation pathways exist for such cyclohexene derivatives, likely involving a series of enzymatic oxidation and ring modification steps.

Table 3: Key Enzymes and their Transformations

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Carotenoid Cleavage Dioxygenase (CsCCD2L) | Zeaxanthin | This compound-1-carboxaldehyde (HTCC) | Oxidative Cleavage |

| Old Yellow Enzyme | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | Reduction of C=C bond |

| Levodione Reductase | (6R)-2,2,6-trimethylcyclohexane-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | Reduction of C=O group |

Advanced Analytical Methodologies for 4 Hydroxy 2,6,6 Trimethyl 1 Cyclohexene and Its Derivatives

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in isolating and detecting cyclohexene (B86901) compounds from various matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cyclohexene Compounds (e.g., HTCC)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including many cyclohexene derivatives. nih.govyoutube.com Its high sensitivity and speed make it ideal for identifying components in complex samples. nih.gov The coupling of GC with MS, particularly with techniques like headspace solid-phase microextraction (HS-SPME), simplifies the processing of these samples and enhances detection efficiency. nih.gov

In the analysis of cyclohexene oxidation products, GC-MS can identify numerous compounds formed during the reaction, such as cyclohexene oxide, 2-cyclohexene-1-ol, and 2-cyclohexene-1-one. researchgate.net For instance, a derivative of the target compound, 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), is amenable to GC analysis. nist.gov The technique's ability to separate compounds based on their retention time in the GC column and then provide mass-to-charge ratio data from the MS allows for confident identification of individual components in a mixture. nih.govresearchgate.net

Table 1: Examples of Volatile Cyclohexene-Related Compounds Analyzed by GC-MS This table is for illustrative purposes and shows compounds related to the core structure.

| Compound Name | Molecular Formula | Common Application of GC-MS | Reference |

|---|---|---|---|

| Cyclohexene | C₆H₁₀ | Analysis of oxidation by-products | researchgate.netnih.gov |

| 2-Cyclohexen-1-one | C₆H₈O | Identification in reaction mixtures | researchgate.net |

| 2-Cyclohexen-1-ol | C₆H₁₀O | Identification in reaction mixtures | researchgate.net |

| This compound-1-carboxaldehyde (HTCC) | C₁₀H₁₆O₂ | General analysis | nist.gov |

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (e.g., LC/Q-TOF/MS) for Complex Mixtures

For less volatile, thermally labile, or more complex mixtures containing cyclohexene derivatives, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. Techniques like Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC/Q-TOF/MS) provide high-resolution and accurate mass measurements, which are essential for determining the elemental composition and structural information of both known and unknown compounds. researchgate.netnih.gov

This methodology is particularly useful for analyzing complex biological or environmental samples where numerous compounds may be present. researchgate.net The LC system separates the components of the mixture, which are then ionized and analyzed by the Q-TOF mass spectrometer. shimadzu.comnih.gov The high resolving power of TOF-MS helps in differentiating between compounds with very similar masses, providing an additional layer of structural information crucial for unambiguous identification. researchgate.net The development of a systematic LC-QTOF method, from optimizing instrumental parameters to data interpretation, is key to successfully characterizing derivatives in complex matrices. nih.gov

Spectroscopic Structure Elucidation Methods

Once a compound is isolated, various spectroscopic techniques are employed to determine its exact molecular structure, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structure elucidation of organic molecules. One-dimensional (1D) techniques like ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com

For a related compound, 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, detailed NMR data has been obtained. mdpi.com The ¹H-NMR spectrum reveals signals corresponding to different protons in the molecule, such as those on the cyclohexene ring and the methyl groups. mdpi.com The ¹³C-NMR spectrum complements this by showing distinct signals for each unique carbon atom, including carbonyl and olefinic carbons. mdpi.com

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, which helps in piecing together the molecular framework. mdpi.com

Table 2: Representative NMR Data for a 2,6,6-trimethyl-cyclohexene Derivative (Data for 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, illustrating typical chemical shifts)

| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|

| H-3' | 5.81 (s) | - |

| C-1' | - | 79.9 (C-OH) |

| C-2' | - | 174.0 (Cq) |

| C-3' | - | 127.7 (HC=C) |

| C-4' | - | 205.7 (C=O) |

| C-5' | 2.48 (d), 2.18 (d) | 51.5 (CH₂) |

| C-6' | - | 44.2 (Cq) |

| C-7' (CH₃) | 1.92 (s) | 22.3 (CH₃) |

| C-8' (CH₃) | 0.95 (s) | 25.7 (CH₃) |

| C-9' (CH₃) | 0.90 (s) | 25.2 (CH₃) |

Source: Data adapted from a study on a related metabolite. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For a molecule like this compound, one would expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Other characteristic peaks would include those for C-H stretching (around 2850-3000 cm⁻¹), C=C stretching of the alkene (around 1640-1680 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly the presence of chromophores (light-absorbing groups). semanticscholar.org The cyclohexene ring with its double bond acts as a chromophore. The position of maximum absorbance (λmax) can be influenced by the presence of other functional groups attached to the ring. Analysis of the UV-Vis spectrum helps in confirming the presence of the conjugated system. mu-varna.bg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : Synthesis often begins with cyclohexene derivatives, leveraging acid-catalyzed dehydration or hydroxylation of pre-functionalized precursors. For regioselectivity, steric and electronic effects of substituents (e.g., methyl groups at positions 2 and 6) must be considered. Computational modeling of transition states (e.g., DFT calculations) can predict favorable pathways. Purification typically involves HPLC or column chromatography, as referenced in studies on similar hydroxycyclohexene systems .

Q. Which analytical techniques are most effective for characterizing the physical properties of this compound?

- Methodological Answer :

- GC-MS : To confirm molecular weight and fragmentation patterns.

- NMR (¹H/¹³C) : Assigns substituent positions and detects stereochemical effects (e.g., coupling constants for cyclohexene ring conformation).

- DSC/TGA : Analyzes thermal stability and phase transitions.

- IR Spectroscopy : Identifies hydroxyl (-OH) and alkene (C=C) functional groups.

Reference methodologies align with protocols for structurally related compounds .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize reaction conditions (temperature, solvent polarity, catalyst loading) and monitor intermediates via TLC or in-situ spectroscopy. For example, Lim et al. (2008) demonstrated reproducibility in cyclohexene derivatives by controlling reaction kinetics and post-synthetic workup .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NOE effects in NMR) may arise from dynamic conformational changes. Use variable-temperature NMR to probe ring-flipping kinetics or X-ray crystallography to confirm solid-state structures. Cross-validate with computational models (e.g., molecular dynamics simulations) .

Q. How do steric effects from the 2,6,6-trimethyl substituents influence reaction pathways in catalytic hydrogenation or oxidation?

- Methodological Answer : Steric hindrance at positions 2 and 6 may slow hydrogenation of the cyclohexene double bond. Kinetic studies under controlled pressures and temperatures can quantify activation barriers. Compare with less-hindered analogs (e.g., 4-methylcyclohexanol) to isolate steric contributions .

Q. What computational methods are suitable for predicting the compound’s adsorption behavior on indoor surfaces (e.g., for environmental chemistry studies)?

- Methodological Answer : Molecular docking simulations and surface plasmon resonance (SPR) experiments can model interactions with common indoor materials (e.g., polymers, metals). This aligns with emerging research on organic compound adsorption dynamics, as highlighted in studies of indoor air chemistry .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) with HPLC monitoring.

- Oxidative Stability : Expose to H₂O₂ or ozone, tracking degradation products via LC-MS.

Reference Li et al. (2001) for chromatographic protocols in similar systems .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can identify confounding variables (e.g., solvent polarity, impurity profiles). Replicate assays under standardized conditions and apply Bayesian statistics to assess data reliability .

Tables for Key Data

Table 1 : Comparison of Analytical Techniques for this compound

| Technique | Application | Reference |

|---|---|---|

| ¹H NMR | Substituent position assignment | |

| X-ray Crystallography | Solid-state conformation analysis | |

| GC-MS | Purity and fragmentation analysis |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation Method |

|---|---|---|

| Isomeric byproducts | Poor regioselectivity | Gradient HPLC purification |

| Oxidation products | Air exposure | Inert atmosphere synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.